molecular formula C24H26N2O4S2 B5173668 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-phenylsulfanylethyl)acetamide

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-phenylsulfanylethyl)acetamide

Cat. No.: B5173668
M. Wt: 470.6 g/mol
InChI Key: FJIYHZXZZVVYPI-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-phenylsulfanylethyl)acetamide is a complex organic compound belonging to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group, an ethoxyaniline moiety, and a phenylsulfanylethyl group attached to an acetamide backbone. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-phenylsulfanylethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzenesulfonyl chloride: This is achieved by reacting benzene with chlorosulfonic acid.

    Synthesis of 4-ethoxyaniline: This involves the ethoxylation of aniline.

    Coupling reaction: The benzenesulfonyl chloride is reacted with 4-ethoxyaniline to form N-(benzenesulfonyl)-4-ethoxyaniline.

    Formation of the acetamide: This step involves the reaction of N-(benzenesulfonyl)-4-ethoxyaniline with 2-phenylsulfanylethylamine in the presence of acetic anhydride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-phenylsulfanylethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, and substituted amines.

Scientific Research Applications

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-phenylsulfanylethyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-phenylsulfanylethyl)acetamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The ethoxyaniline and phenylsulfanylethyl groups may enhance the compound’s binding affinity and specificity towards certain biological targets. These interactions can lead to the modulation of cellular pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-phenylsulfanylethyl)acetamide can be compared with other sulfonamide derivatives, such as:

  • **N-(benzenesulfonyl)-4-methoxyanilino]-N-(2-phenylsulfanylethyl)acetamide
  • **N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-methoxyphenyl)acetamide

These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-phenylsulfanylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S2/c1-2-30-21-15-13-20(14-16-21)26(32(28,29)23-11-7-4-8-12-23)19-24(27)25-17-18-31-22-9-5-3-6-10-22/h3-16H,2,17-19H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIYHZXZZVVYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NCCSC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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